molecular formula C18H14N2O2 B2401495 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one CAS No. 63900-49-2

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2401495
CAS No.: 63900-49-2
M. Wt: 290.322
InChI Key: LXIROKSBEMGOLV-UHFFFAOYSA-N
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Description

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with phenyl groups at positions 2 and 6, and an oxo-phenylethyl group at position 2. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids. For instance, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature can yield pyridazinone derivatives . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The phenyl groups and the oxo-phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglyoxylic acid derivatives, while reduction can produce alcohol derivatives of the compound .

Scientific Research Applications

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, its interaction with receptors can modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone ring with phenyl and oxo-phenylethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenacyl-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)13-20-18(22)12-11-16(19-20)14-7-3-1-4-8-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIROKSBEMGOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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